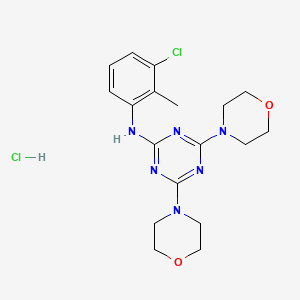

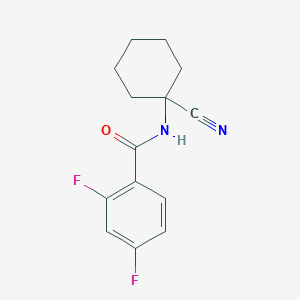

![molecular formula C20H24N4O4 B2543109 methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate CAS No. 1251710-97-0](/img/structure/B2543109.png)

methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, "methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate," is a complex molecule that appears to be related to a family of compounds with potential acetylcholinesterase inhibitory activity. This activity is significant in the context of treating diseases like Alzheimer's, where the regulation of acetylcholine levels is crucial for managing symptoms. The compound's structure suggests it may interact with biological targets in a manner similar to other piperidine and pyrimidinyl derivatives described in the provided papers.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors such as acetoacetic esters or methyl N-(benzyloxycarbonyl)glycinate. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl analog were prepared in three steps from corresponding acetoacetic esters . Similarly, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were synthesized from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates . These methods could potentially be adapted to synthesize the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds often includes a piperidine ring, which is known for its biological activity, particularly in anti-acetylcholinesterase inhibitors. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-AChE activity . The presence of a pyrimidinyl moiety is also significant, as seen in the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones . The molecular structure of the compound of interest likely includes similar features that contribute to its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of synthesizing heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to prepare fused pyrimidinones . The compound of interest may undergo similar reactions, potentially leading to the formation of various heterocyclic systems that could have pharmacological applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate" are not detailed in the provided papers, related compounds exhibit interesting properties. For instance, 2-amino-4,6-dimethylpyridinium benzoate forms stable crystal structures through intermolecular hydrogen bonding . The solubility, melting points, and stability of such compounds are crucial for their application in drug development and would be important to characterize for the compound .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant have been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic systems. These compounds are important for the development of various pharmaceuticals and can be used in the synthesis of pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other heterocyclic compounds. The processes involve multiple steps starting from corresponding acetoacetic esters, demonstrating the compound's utility in complex organic syntheses (Selič, Grdadolnik, & Stanovnik, 1997).

Herbicide Development

In the realm of agriculture, derivatives of this compound have been studied for their herbicidal activity against barnyard grass in paddy rice. The modification of the prototype methyl 6-acetyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate by introducing an oximino group and further synthetic modifications have led to the discovery of effective herbicides. These studies underline the compound's potential in contributing to the development of new herbicidal agents (Tamaru et al., 1997).

Enantiomeric Separation

The compound's derivatives have also been explored in the field of chirality, specifically in the enantiomeric separation of drugs. This application is crucial in pharmaceutical research, where the activity of drug enantiomers can differ significantly. The ability to separate and study enantiomers enhances our understanding of drug mechanisms and can lead to the development of more effective and safer medications (Aboul‐Enein & Bakr, 1997).

Pharmaceutical Research

In pharmaceutical research, the compound and its derivatives have been utilized in the synthesis of novel molecules with potential therapeutic applications. For instance, the synthesis of N-10-methyl-4-thiofolic acid and related compounds from this compound showcases its versatility as a precursor in the development of molecules that could inhibit the cofactor forms of tetrahydrofolate, with implications for cancer therapy and beyond (Elliott et al., 1975).

Propiedades

IUPAC Name |

methyl 2-[[2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-14-12-18(26)24(20(21-14)23-10-6-3-7-11-23)13-17(25)22-16-9-5-4-8-15(16)19(27)28-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNDPYSOYDROIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

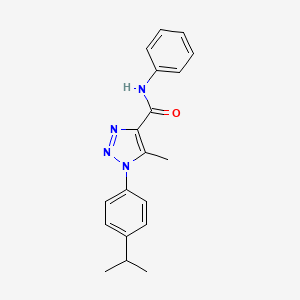

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)

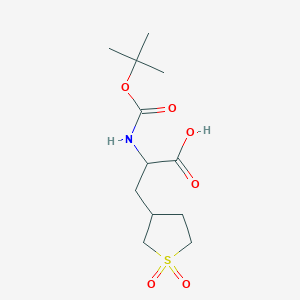

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)

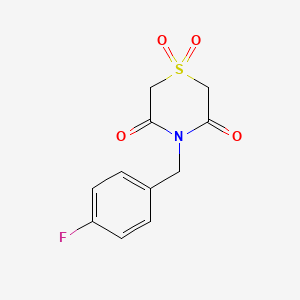

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)

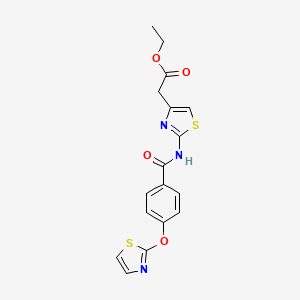

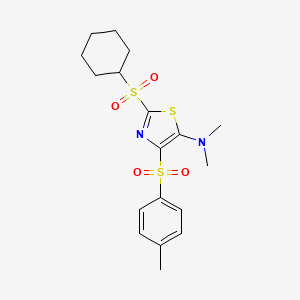

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

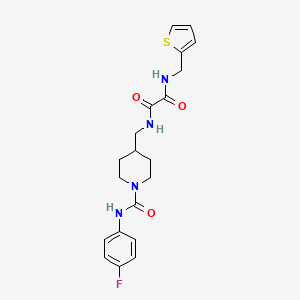

![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)

![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)